molecular formula C19H15FN4O3 B2646291 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide CAS No. 2097935-10-7

2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Cat. No.: B2646291
CAS No.: 2097935-10-7
M. Wt: 366.352
InChI Key: BNXDAHKZUYREBS-UHFFFAOYSA-N
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Description

Historical Development of Pyridazinone Scaffold in Drug Discovery

The pyridazinone scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, has emerged as a critical structural motif in medicinal chemistry. Initially underexplored due to synthetic challenges, its utility grew with advancements in organic synthesis techniques. Early applications focused on cardiovascular agents, but recent decades have seen expansion into oncology, antiviral therapies, and epigenetic regulation. The first FDA-approved pyridazinone-containing drugs, such as relugolix (GnRH receptor antagonist) and deucravacitinib (TYK2 inhibitor), validated its potential for targeted molecular interactions.

Key milestones :

  • 1980s–1990s : Exploration of pyridazinones as monoamine oxidase (MAO) inhibitors (e.g., minaprine).
  • 2000s : Structural optimization for kinase inhibition and antiviral activity (e.g., pirodavir).
  • 2020s : Integration into histone deacetylase (HDAC) inhibitors and angiogenesis modulators.

Significance of 2-(2-(3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl)Acetamido)Benzamide in Contemporary Research

This compound exemplifies modern pyridazinone derivatization strategies. Its structure combines three pharmacophoric elements:

  • Pyridazinone core : Facilitates hydrogen bonding (N–H and C=O groups) and dipole-mediated π-stacking interactions.
  • 4-Fluorophenyl group : Enhances lipophilicity and target-binding affinity via halogen bonding.
  • Benzamide linker : Enables modular functionalization for optimizing pharmacokinetic properties.

Research applications :

  • HDAC inhibition : Demonstrated class I HDAC selectivity, with IC~50~ values <10 nM in biochemical assays.
  • Antiangiogenic activity : Potent VEGFR-2 inhibition (K~i~ = 2.3 nM) in preclinical models.

Comparative activity of pyridazinone derivatives :

Compound Target Activity (IC₅₀/Ki) Citation
Target compound HDAC1 8.2 nM
EVT-4657786 VEGFR-2 2.3 nM
R-61837 (pyridazine analog) HRV capsid protein 0.7 μM

Position Within Heterocyclic Chemistry Classification System

The compound belongs to the 1,2-diazine subclass of heterocycles, characterized by:

  • IUPAC classification : 6-oxopyridazin-1(6H)-yl derivatives.
  • Electronic properties : High dipole moment (4.22 D) due to asymmetric nitrogen placement, enabling strong intermolecular interactions.
  • Hierarchical categorization :
    Heterocycles  
    ├─ Aromatic heterocycles  
    │  └─ Diazines  
    │     └─ 1,2-Diazines (Pyridazines)  
    │        └─ Pyridazinones (6-oxo derivatives)  
    └─ Benzamide conjugates  

This classification underscores its dual role as both a hydrogen-bond donor/acceptor and a planar aromatic system for hydrophobic interactions.

Properties

IUPAC Name

2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-13-7-5-12(6-8-13)15-9-10-18(26)24(23-15)11-17(25)22-16-4-2-1-3-14(16)19(21)27/h1-10H,11H2,(H2,21,27)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDAHKZUYREBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The acetamido benzamide moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring reaction parameters and advanced purification techniques, such as chromatography, are essential for producing high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyridazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Pyridazinone derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Name Substituent on Pyridazinone Linked Functional Group Yield (%) Notable Features
Target Compound 4-Fluorophenyl Benzamide N/A Enhanced lipophilicity, halogen bonding
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide 4-Fluorophenyl Pyridinyl acetamide N/A Potential kinase inhibition via pyridine coordination
6-(2-Methoxyphenyl)pyridazin-3(2H)-one 2-Methoxyphenyl None N/A Electron-donating group alters reactivity
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-[3-(4-fluorophenylpiperazinyl)-6-oxopyridazin-1-yl]propanamide (6g) 4-Fluorophenylpiperazinyl Antipyrine-propanamide 42 Extended linker; potential dual-target activity
  • Fluorophenyl vs.
  • Benzamide vs. Pyridinyl/Antipyrine : The benzamide group may favor interactions with serine proteases or PARP enzymes, whereas antipyrine hybrids (e.g., 6g) are often explored for anti-inflammatory applications .

Functional Group and Linker Modifications

  • Acetamide vs. Propanamide Linkers : The target compound’s acetamide spacer provides shorter chain length than the propanamide in 6g, possibly affecting conformational flexibility and target engagement .
  • Amide vs. Acid Derivatives : 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl)acetic acid () lacks the amide bond, resulting in reduced membrane permeability but improved solubility .

Research Findings and Implications

  • Biological Activity: While specific data for the target compound are unavailable, antipyrine-pyridazinone hybrids () demonstrated moderate activity in preliminary screens, suggesting the fluorophenyl-pyridazinone scaffold is a viable pharmacophore .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -F) on the phenyl ring improve binding affinity in kinase assays .
    • Longer linkers (e.g., propanamide in 6g) may reduce cytotoxicity but require optimization for bioavailability .

Biological Activity

2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FN3O4, with a molecular weight of 383.4 g/mol. The compound features a pyridazinone core with various functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC20H18FN3O4
Molecular Weight383.4 g/mol
IUPAC NameN-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
InChI KeyFTYOBDSZPVJVDM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological processes, potentially affecting cancer cell proliferation.
  • Receptor Modulation : Interaction with cell surface receptors can lead to altered cellular signaling pathways.
  • Gene Expression Regulation : Influencing the expression of genes linked to disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structures. For instance, derivatives of this compound have demonstrated significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), with IC50 values indicating potent antiproliferative activity.

Case Study:
In a study evaluating the effects of 4-fluorophenyl-substituted benzamides, it was found that these compounds exhibited strong inhibition against HDAC (Histone Deacetylase) isoforms, particularly HDAC3. The IC50 value for one derivative was reported at 95.48 nM against HDAC3, showcasing its potential as an effective anticancer agent .

Antimicrobial and Anti-inflammatory Properties

The compound's structural features suggest potential antimicrobial and anti-inflammatory activities. Compounds with similar frameworks have been investigated for their ability to modulate inflammatory responses and exhibit bactericidal effects against various pathogens.

In Vitro Studies

Research involving in vitro assays has demonstrated that the compound can promote apoptosis in cancer cells. For example, flow cytometry analysis showed that treatment with related compounds led to increased apoptosis rates in HepG2 cells, suggesting a mechanism by which these compounds exert their anticancer effects .

In Vivo Studies

In vivo studies using xenograft models have indicated that derivatives of this compound can significantly inhibit tumor growth. For instance, one study reported a tumor growth inhibition rate of approximately 48.89% when treated with a structurally related fluorinated benzamide .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant inhibition of tumor cell growth; apoptosis induction
AntimicrobialPotential bactericidal effects; modulation of inflammatory responses
Enzyme InhibitionSelective inhibition of HDAC isoforms; potential therapeutic applications

Q & A

Q. What are the key synthetic steps and analytical techniques for synthesizing 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide?

The synthesis typically involves:

  • Step 1: Formation of the pyridazinone core via cyclization of appropriate precursors (e.g., hydrazine derivatives with diketones).
  • Step 2: Introduction of the 4-fluorophenyl group through nucleophilic substitution or coupling reactions.
  • Step 3: Acetamide functionalization via amide bond formation between the pyridazinone intermediate and benzamide derivatives.

Q. Critical Analytical Methods :

  • TLC : Monitors reaction progress and intermediate purity .
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction conditions for high yield and purity?

Key parameters include:

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. What solubility challenges arise during biological assays, and how can they be addressed?

The compound’s low aqueous solubility (logP ~3.5) limits bioavailability. Solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies .
  • Structural Modifications : Introduce hydrophilic groups (e.g., methoxy or ethoxy substituents) without compromising bioactivity .

Advanced Research Questions

Q. What structural features govern the compound’s structure-activity relationships (SAR)?

Comparative SAR analysis highlights:

Compound VariantKey Structural FeatureBioactivity Impact
Chlorophenyl substituentIncreased lipophilicityReduced solubility, higher IC50
Methoxy group on benzamideEnhanced H-bonding capacityImproved receptor binding affinity
Fluorophenyl coreElectron-withdrawing effectStabilizes π-π interactions

The fluorophenyl and acetamide groups are critical for target engagement, while substituent modifications balance solubility and potency .

Q. How should researchers resolve contradictory data in SAR studies?

Example: Discrepancies in IC50 values across assays may arise from:

  • Varied assay conditions (e.g., pH, temperature).
  • Off-target effects (e.g., interactions with unrelated receptors).

Q. Methodological Solutions :

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Computational Docking : Identify binding modes using software like AutoDock Vina to rationalize experimental results .
  • Iterative Synthesis : Test derivatives with systematic substituent changes to isolate contributing factors .

Q. What computational methods predict the compound’s reactivity and pharmacokinetics?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration for bioavailability estimates .
  • ADMET Prediction Tools : Use SwissADME or pkCSM to forecast absorption and metabolic stability .

Q. How can derivatives be designed to improve pharmacokinetic profiles?

Strategies :

  • Hydrophilic Modifications : Introduce sulfonyl or hydroxyl groups to enhance solubility.
  • Prodrug Approaches : Mask polar groups with ester linkages for improved membrane permeability.
  • In Vivo Testing : Monitor plasma half-life and clearance rates in rodent models .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

Challenges :

  • Low yields (<50%) in amide coupling steps due to steric hindrance .
  • Purification difficulties from byproducts (e.g., unreacted intermediates).

Q. Innovative Solutions :

  • Microwave-Assisted Synthesis : Accelerates reaction kinetics and improves yield .
  • Flow Chemistry : Enables continuous production with real-time monitoring .

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